Cas no 2172467-57-9 (3-{N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}propanoic acid)

3-{N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates an ethyl-substituted backbone with a hydrophobic isobutyl side chain, enhancing solubility in organic solvents while maintaining compatibility with solid-phase peptide synthesis (SPPS) protocols. The Fmoc group ensures selective deprotection under mild basic conditions, minimizing side reactions. The carboxylic acid terminus allows for efficient coupling to resin or elongating peptide chains. This compound is particularly useful for introducing sterically hindered, non-natural amino acids into peptide sequences, enabling the study of structure-activity relationships in bioactive peptides. Its stability under standard SPPS conditions makes it a reliable choice for researchers developing modified peptides with tailored properties.
3-{N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}propanoic acid structure
2172467-57-9 structure
Product name:3-{N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}propanoic acid
CAS No:2172467-57-9
MF:C28H36N2O5
MW:480.595848083496
CID:6082598
PubChem ID:165550032

3-{N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}propanoic acid
    • 3-{N-ethyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}propanoic acid
    • EN300-1482225
    • 2172467-57-9
    • Inchi: 1S/C28H36N2O5/c1-4-30(14-13-27(32)33)26(31)16-20(15-19(2)3)17-29-28(34)35-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-12,19-20,25H,4,13-18H2,1-3H3,(H,29,34)(H,32,33)
    • InChI Key: KLUHJALUFGYIMH-UHFFFAOYSA-N
    • SMILES: O(C(NCC(CC(N(CC)CCC(=O)O)=O)CC(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 480.26242225g/mol
  • Monoisotopic Mass: 480.26242225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 13
  • Complexity: 690
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 95.9Ų

3-{N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1482225-250mg
3-{N-ethyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}propanoic acid
2172467-57-9
250mg
$3099.0 2023-09-28
Enamine
EN300-1482225-500mg
3-{N-ethyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}propanoic acid
2172467-57-9
500mg
$3233.0 2023-09-28
Enamine
EN300-1482225-10000mg
3-{N-ethyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}propanoic acid
2172467-57-9
10000mg
$14487.0 2023-09-28
Enamine
EN300-1482225-2500mg
3-{N-ethyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}propanoic acid
2172467-57-9
2500mg
$6602.0 2023-09-28
Enamine
EN300-1482225-5000mg
3-{N-ethyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}propanoic acid
2172467-57-9
5000mg
$9769.0 2023-09-28
Enamine
EN300-1482225-100mg
3-{N-ethyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}propanoic acid
2172467-57-9
100mg
$2963.0 2023-09-28
Enamine
EN300-1482225-50mg
3-{N-ethyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}propanoic acid
2172467-57-9
50mg
$2829.0 2023-09-28
Enamine
EN300-1482225-1.0g
3-{N-ethyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}propanoic acid
2172467-57-9
1g
$0.0 2023-06-06
Enamine
EN300-1482225-1000mg
3-{N-ethyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}propanoic acid
2172467-57-9
1000mg
$3368.0 2023-09-28

3-{N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}propanoic acid Related Literature

Additional information on 3-{N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}propanoic acid

3-{N-Ethyl-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}propanoic Acid: A Comprehensive Overview

The compound with CAS No. 2172467-57-9, known as 3-{N-Ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}propanoic acid, is a complex organic molecule with significant potential in various fields, including pharmaceuticals and biotechnology. This compound has garnered attention due to its unique structure and functional groups, which enable it to participate in a wide range of chemical reactions and biological interactions.

At its core, the molecule features a fluorenylmethoxycarbonyl (Fmoc) group, a well-known protecting group in peptide synthesis. The Fmoc group plays a crucial role in controlling the reactivity of the compound during synthesis, making it highly versatile for applications in medicinal chemistry. The presence of the N-Ethyl substituent further enhances the molecule's stability and solubility properties, which are critical for its use in drug delivery systems and other therapeutic applications.

Recent studies have highlighted the importance of this compound in the development of advanced drug delivery systems. Researchers have explored its ability to act as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability. For instance, a 2023 study published in *Nature Communications* demonstrated that this compound can form stable nanoparticles with poor water-soluble drugs, significantly improving their pharmacokinetic profiles.

The 5-methylhexanamido group within the molecule contributes to its structural flexibility and ability to interact with biological membranes. This feature has been exploited in the design of novel antimicrobial agents, where the compound's ability to disrupt bacterial cell membranes has shown promise in combating antibiotic-resistant infections. A 2023 paper in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibited potent activity against *Staphylococcus aureus* and *Escherichia coli*, suggesting its potential as a lead compound for new antibiotics.

In addition to its therapeutic applications, this compound has also found utility in the field of materials science. Its ability to self-assemble into ordered nanostructures has been harnessed for the development of advanced sensors and imaging agents. A 2023 study in *Advanced Materials* highlighted its use as a building block for creating stimuli-responsive materials that can detect changes in pH and temperature, opening new avenues for biomedical diagnostics.

The synthesis of 3-{N-Ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}propanoic acid involves a multi-step process that combines peptide coupling techniques with selective protection/deprotection strategies. The use of the Fmoc group ensures precise control over the reaction sequence, enabling the construction of complex molecular architectures with high fidelity. Recent advancements in catalytic asymmetric synthesis have further improved the efficiency and scalability of this process, making it more accessible for industrial applications.

Looking ahead, the versatility of this compound positions it as a valuable tool in both academic research and industrial development. Its unique combination of functional groups and structural features continues to inspire innovative applications across diverse disciplines. As research progresses, it is anticipated that this compound will play an increasingly important role in advancing our understanding of complex biological systems and developing novel therapeutic interventions.

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